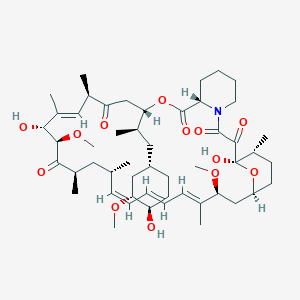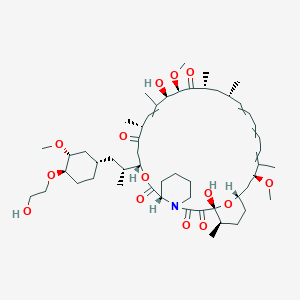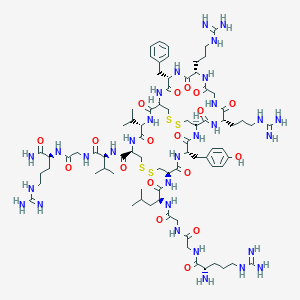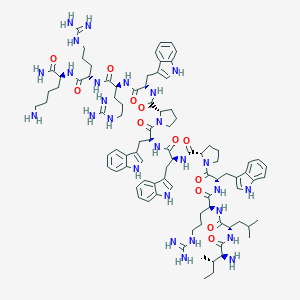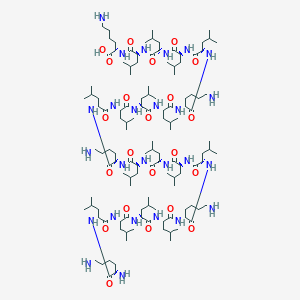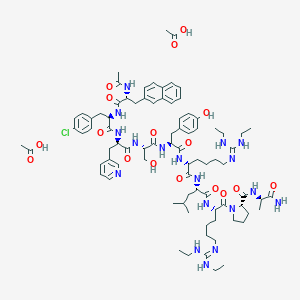
醋酸加尼瑞克
描述
加尼瑞克(醋酸盐)是一种合成的十肽,也是一种竞争性促性腺激素释放激素拮抗剂。它主要用于辅助生殖,通过抑制过早的黄体生成素激增来控制排卵。 该化合物以其快速且可逆地抑制促性腺激素分泌而闻名,使其成为生育治疗中的宝贵工具 .
科学研究应用
加尼瑞克(醋酸盐)在科学研究中具有广泛的应用,尤其是在化学、生物学、医学和工业领域:
化学: 用于肽合成和分析,以研究肽序列和结构。
生物学: 用于生殖生物学,以控制排卵和研究促性腺激素释放激素途径。
医学: 广泛用于生育治疗,以预防过早排卵并提高辅助生殖技术的成功率,例如体外受精
工业: 用于制药行业生产生育药物和相关研究.
作用机制
加尼瑞克(醋酸盐)通过竞争性阻断垂体促性腺激素细胞上的促性腺激素释放激素受体发挥作用。这种作用快速且可逆地抑制黄体生成素和卵泡刺激素的分泌。 与促性腺激素释放激素激动剂不同,加尼瑞克(醋酸盐)不会导致促性腺激素水平的初始升高,使其在预防过早的黄体生成素激增方面有效 .
生化分析
Biochemical Properties
Ganirelix acetate works by blocking the action of gonadotropin-releasing hormone (GnRH) upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . It interacts with GnRH receptors on the pituitary gonadotroph .
Cellular Effects
Ganirelix acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used in fertility treatment to prevent premature ovulation that could result in the harvesting of eggs that are too immature to be used in procedures such as in vitro fertilization .
Molecular Mechanism
Ganirelix acetate exerts its effects at the molecular level by competitively blocking the GnRH receptors on the pituitary gonadotroph and subsequent transduction pathway . This induces a rapid, reversible suppression of gonadotropin secretion . The suppression of pituitary LH secretion by Ganirelix Acetate is more pronounced than that of FSH .
Temporal Effects in Laboratory Settings
In the treatment group, there was a significant, reproducible reduction in serum E2 levels . Mean E2 at the start of ganirelix treatment was 4219.8 pg/ml and decreased in 24 h to 2613.7 pg/ml .
Dosage Effects in Animal Models
The effects of Ganirelix acetate vary with different dosages in animal models
Metabolic Pathways
Ganirelix acetate is metabolized in the liver to two primary metabolites (1-4 and 1-6 peptide) . About 75% of it is excreted in the feces within 288 hours, and 22% in the urine within 24 hours .
Transport and Distribution
The mean volume of distribution of Ganirelix Acetate in healthy females following intravenous administration of a single 250-mcg dose is 43.7 liters . Steady-state serum concentrations are reached after 3 days of treatment .
Subcellular Localization
Given its mechanism of action, it is likely that Ganirelix acetate interacts with GnRH receptors which are typically located on the cell surface .
准备方法
合成路线和反应条件: 加尼瑞克(醋酸盐)是利用固相肽合成 (SPPS) 技术合成的。该过程涉及根据肽序列顺序偶联具有侧链保护的氨基酸。Fmoc/tBu 合成策略通常被采用,其中氨基酸一个接一个地偶联到氨基树脂载体上。偶联后,去除 Fmoc 保护基团,并酰化 N 端。 然后去除侧链保护基团,并纯化肽以获得加尼瑞克(醋酸盐) .
工业生产方法: 在工业环境中,加尼瑞克(醋酸盐)的合成涉及大规模 SPPS,并进行高效液相色谱 (HPLC) 纯化。 在过程中使用水作为反应溶剂并保持特定的 pH 值,可显着提高产品的收率和纯度 .
化学反应分析
反应类型: 加尼瑞克(醋酸盐)会发生各种化学反应,包括水解和衍生化。使用盐酸进行酸水解用于确定肽的氨基酸组成。 使用 6-氨基喹啉基-N-羟基琥珀酰亚胺基碳酸酯试剂进行衍生化,用于氨基酸的色谱分离 .
常见试剂和条件:
水解: 含有 1% 苯酚的 6 mol L−1 盐酸溶液,在 100°C 下反应 24 小时。
衍生化: 6-氨基喹啉基-N-羟基琥珀酰亚胺基碳酸酯试剂溶液。
相似化合物的比较
加尼瑞克(醋酸盐)与其他促性腺激素释放激素拮抗剂和激动剂进行比较:
独特之处: 加尼瑞克(醋酸盐)以其快速的作用起效时间和缺乏促性腺激素的初始激增而独树一帜,使其成为生育治疗中预防过早排卵的首选 .
类似化合物:
- 醋瑞替雷
- 亮丙瑞林
- 地加雷林
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H113ClN18O13.2C2H4O2/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54;2*1-2(3)4/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89);2*1H3,(H,3,4)/t50-,60-,61+,62+,63-,64+,65-,66-,67+,68+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBICQMTCPFEBS-SATRDZAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC.CC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H121ClN18O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1690.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129311-55-3 | |
| Record name | Ganirelix acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129311553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANIRELIX ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U7906FQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ganirelix acetate is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist. [] It competitively binds to the GnRH receptors in the anterior pituitary gland. [] This binding prevents the natural GnRH from binding and, consequently, inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of FSH and LH is rapid and reversible, making it useful in controlling ovarian hyperstimulation during assisted reproductive technologies. []
A: While the provided abstracts don't contain specific spectroscopic data, a key structural feature is the incorporation of NG,NG'-dialkylhomoarginine (hArg(R)2) at position 8, specifically hArg(Et)2 in Ganirelix acetate. [] This substitution is crucial for its high potency while maintaining low histamine-releasing activity compared to other GnRH antagonists with Arg in position 6. []
A: Studies show that Ganirelix acetate can rapidly reduce estradiol (E2) levels in women undergoing controlled ovarian hyperstimulation for ART. [] This is particularly beneficial for women at risk of developing ovarian hyperstimulation syndrome (OHSS), as elevated E2 levels are a predisposing factor. []
A: Ganirelix acetate, along with cetrorelix, represents a newer generation of GnRH antagonists used in IVF. [] They offer potential advantages over GnRH agonists, including shorter treatment duration, lower gonadotropin requirements, improved patient convenience, and reduced cost. [] Studies have explored various protocols, including:
- Comparison with Cetrorelix acetate: Both drugs are considered equally effective for preventing premature LH surges in flexible IVF protocols. []
- Delayed-start protocol: An original protocol using Ganirelix acetate with medroxyprogesterone acetate and high-dose gonadotropin showed promise in patients with poor ovarian response or poor-quality embryos. [] It significantly improved the number of mature oocytes, fertilization rates, good blastocyst formation, and live birth rates compared to previous cycles. []
A: Studies indicate that Ganirelix acetate does not negatively affect oocyte maturation, fertilization rates, or embryo quality. [] Even in women at risk of OHSS where Ganirelix acetate was used to rapidly decrease E2 levels, oocyte maturation, fertilization, and embryo quality remained comparable to control groups. []
A: Some studies suggest that oral contraceptive pretreatment in women undergoing controlled ovarian stimulation with Ganirelix acetate might lead to low serum LH levels and reduced ovarian response in a subset of patients. [] Further research is needed to fully understand the impact of varying estradiol patterns on Ganirelix acetate's efficacy.
A: While the provided abstracts don't focus on adverse effects, Ganirelix acetate is generally well-tolerated. [] It exhibits a comparable safety profile to other GnRH antagonists like Cetrorelix. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


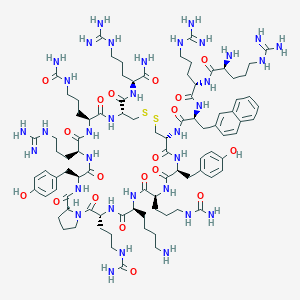
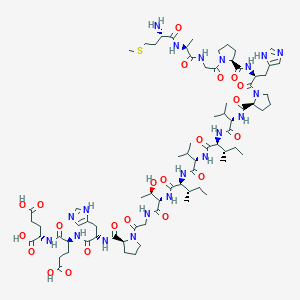
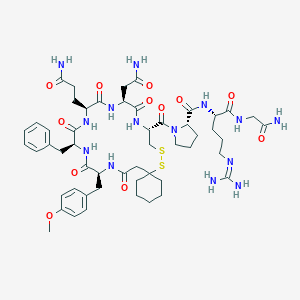
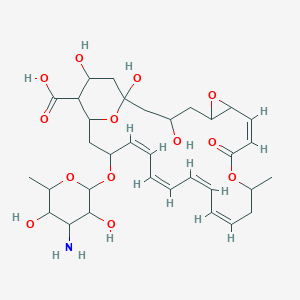
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
